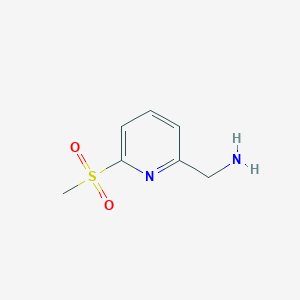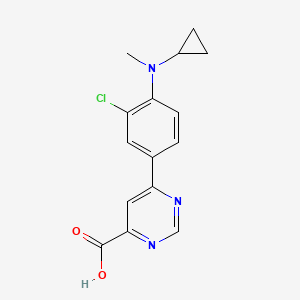
2-Methoxy-N4-methyl-N1-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-5-nitrobenzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-N4-methyl-N1-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-5-nitrobenzene-1,4-diamine is a complex organic compound with a unique structure that combines various functional groups, including methoxy, methyl, indole, pyrimidine, and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N4-methyl-N1-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-5-nitrobenzene-1,4-diamine typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Pyrimidine Ring Formation: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Coupling Reactions: The indole and pyrimidine rings are then coupled together using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Introduction of the Nitro Group: The nitro group can be introduced through nitration of the benzene ring using a mixture of concentrated nitric and sulfuric acids.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of aldehydes, ketones, or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro group on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C), or sodium borohydride (NaBH4) in ethanol.
Substitution: Nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (RNH2) under basic conditions.
Major Products
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-N4-methyl-N1-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-5-nitrobenzene-1,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 2-Methoxy-N4-methyl-N1-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-5-nitrobenzene-1,4-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in key biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-N4-methyl-N1-(4-(1H-indol-3-yl)pyrimidin-2-yl)-5-nitrobenzene-1,4-diamine: Lacks the methyl group on the indole ring.
2-Methoxy-N4-methyl-N1-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-5-aminobenzene-1,4-diamine: Contains an amino group instead of a nitro group.
Uniqueness
The presence of the methoxy, methyl, indole, pyrimidine, and nitro groups in 2-Methoxy-N4-methyl-N1-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-5-nitrobenzene-1,4-diamine gives it unique chemical properties and biological activities that distinguish it from similar compounds
Eigenschaften
Molekularformel |
C21H20N6O3 |
|---|---|
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
2-methoxy-4-N-methyl-1-N-[4-(1-methylindol-3-yl)pyrimidin-2-yl]-5-nitrobenzene-1,4-diamine |
InChI |
InChI=1S/C21H20N6O3/c1-22-16-11-20(30-3)17(10-19(16)27(28)29)25-21-23-9-8-15(24-21)14-12-26(2)18-7-5-4-6-13(14)18/h4-12,22H,1-3H3,(H,23,24,25) |
InChI-Schlüssel |
FRSCKEYZDVBDIK-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=C(C(=C1)OC)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


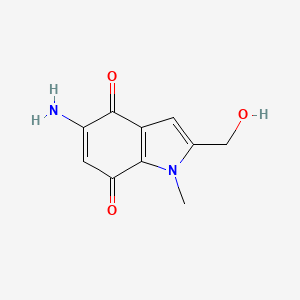
![Bis[3-trifluoro methylbenzyl]sulfone](/img/structure/B15245363.png)
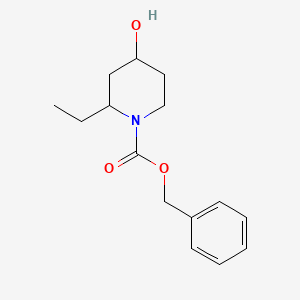
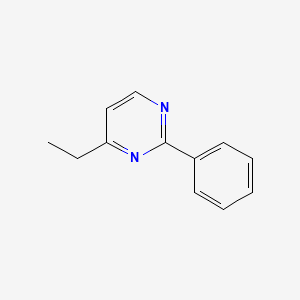
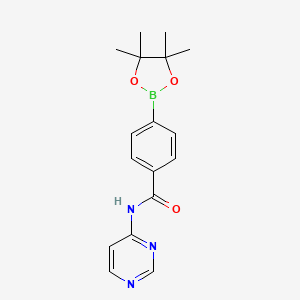
![5-(Trifluoromethyl)spiro[chroman-2,4'-piperidine] hydrochloride](/img/structure/B15245399.png)
![1,2-Dihydropyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B15245402.png)
![Cobalt(3+);5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate;hydron](/img/structure/B15245406.png)

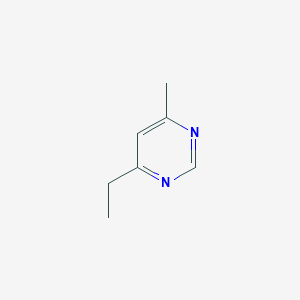

![3-(Bromomethyl)-7-chlorofuro[2,3-c]pyridine](/img/structure/B15245429.png)
